4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine
Overview
Description
4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine is a chemical compound with the molecular formula C16H23BrN2O4S. It is a derivative of homopiperazine, where the nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group and a sulfonyl group attached to a bromobenzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine typically involves the following steps:
Protection of Homopiperazine: The homopiperazine is first protected with a tert-butoxycarbonyl (Boc) group. This is usually done by reacting homopiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Sulfonylation: The protected homopiperazine is then reacted with 3-bromobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for higher yields and purity, and the processes would be scaled up using industrial reactors and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products would be the substituted benzene derivatives.
Deprotection Reactions: The major product would be the free amine derivative of homopiperazine.
Scientific Research Applications
4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine depends on its specific application. In general, the compound can act as a building block in the synthesis of biologically active molecules. The sulfonyl group can interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine: Similar structure but with the bromine atom in the para position.
4-Boc-1-[(2-bromobenzene)sulfonyl]homopiperazine: Similar structure but with the bromine atom in the ortho position.
Uniqueness
4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine is unique due to the position of the bromine atom on the benzene ring, which can influence the compound’s reactivity and interactions with other molecules. The meta position of the bromine atom can lead to different steric and electronic effects compared to the ortho and para positions, making this compound valuable for specific synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 4-(3-bromophenyl)sulfonyl-1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)18-8-5-9-19(11-10-18)24(21,22)14-7-4-6-13(17)12-14/h4,6-7,12H,5,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDWIKWKFZFCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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